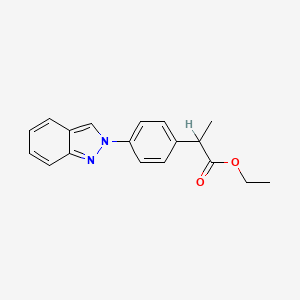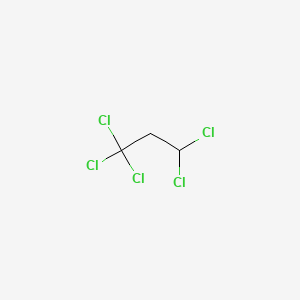
Quinezamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinezamide is a pyrazolo[1,5-c]quinazoline derivative known for its antiulcerogenic properties . It has a molecular formula of C13H12N4O and a molecular weight of 240.26 g/mol . This compound has been investigated for its potential therapeutic applications, particularly in the treatment of ulcers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinezamide can be synthesized through the condensation of o-phenylenediamines with dicarbonyl compounds under specific conditions . This traditional chemistry pathway often involves the use of organic solvents, high temperatures, and strong catalysts .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of recyclable catalysts . These methods aim to reduce reaction times and improve yields while maintaining the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Quinezamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amines.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly with azide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation (Pd/C, H2) are used.
Major Products:
Oxidation: Quinoxaline derivatives.
Reduction: Primary amines.
Substitution: Alkyl azides.
Scientific Research Applications
Quinezamide has been explored for various scientific research applications:
Chemistry: Used as a reagent in the synthesis of biologically important condensed derivatives.
Biology: Investigated for its potential antiulcerogenic effects and other biological activities.
Medicine: Potential therapeutic applications in treating ulcers and other gastrointestinal disorders.
Industry: Utilized in the production of dyes, fluorescent materials, and organic semiconductors.
Mechanism of Action
The mechanism of action of quinezamide involves its interaction with specific molecular targets and pathways. It is believed to exert its antiulcerogenic effects by inhibiting the secretion of gastric acid and promoting the healing of the gastric mucosa . The exact molecular targets and pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
Quinoxaline: Shares a similar core structure and is used in various pharmaceutical applications.
Quinfamide: Another quinazoline derivative with different therapeutic applications.
Quinidine: A compound with a similar quinoline structure but used primarily as an antiarrhythmic agent.
Uniqueness of Quinezamide: this compound is unique due to its specific antiulcerogenic properties and its potential applications in treating gastrointestinal disorders. Unlike other similar compounds, this compound’s primary focus is on ulcer treatment, making it a valuable compound in this therapeutic area.
Properties
CAS No. |
77197-48-9 |
|---|---|
Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-(5-methylpyrazolo[1,5-c]quinazolin-1-yl)acetamide |
InChI |
InChI=1S/C13H12N4O/c1-8-15-11-6-4-3-5-10(11)13-12(16-9(2)18)7-14-17(8)13/h3-7H,1-2H3,(H,16,18) |
InChI Key |
JTIDKHDQCMBOEG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C3=C(C=NN13)NC(=O)C |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C(C=NN13)NC(=O)C |
| 77197-48-9 | |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1622590.png)


![{[3-Cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio}acetic acid](/img/structure/B1622594.png)
![ethyl 2-(3-chloropropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1622595.png)
